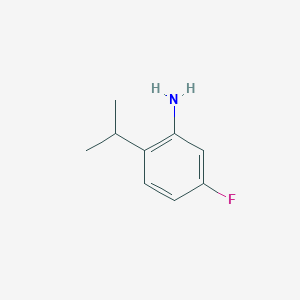

5-Fluoro-2-isopropylaniline

描述

The Strategic Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties. tandfonline.comannualreviews.org Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design. tandfonline.comannualreviews.org The carbon-fluorine bond is more stable than a carbon-hydrogen bond, contributing to increased resistance to metabolic degradation. tandfonline.com

Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, alter lipophilicity, and influence molecular conformation. researchgate.netmdpi.com These modifications can lead to improved membrane permeability and enhanced binding affinity to biological targets. tandfonline.comresearchgate.net The strategic use of fluorine can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net For instance, the trifluoromethyl group (CF3) is one of the most lipophilic substituents, which can facilitate hydrophobic interactions with biological receptors. annualreviews.org

Substituted Anilines as Fundamental Building Blocks in Advanced Organic Synthesis

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast range of more complex molecules. wisdomlib.org They are key starting materials in the production of pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgcymitquimica.com The amino group of aniline (B41778) can be readily modified, and the aromatic ring can undergo various substitution reactions, allowing for the construction of diverse molecular architectures. wisdomlib.orgcymitquimica.com

The synthesis of substituted anilines itself has been a subject of extensive research, with methods developed to introduce a wide variety of functional groups onto the aniline core. organic-chemistry.orgrsc.org These methods include classical approaches as well as more modern transition-metal-catalyzed cross-coupling reactions. acs.org The ability to synthesize anilines with specific substitution patterns is crucial for accessing target molecules with desired properties. For example, they are used to create benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org

Research Perspectives on 5-Fluoro-2-isopropylaniline: A Comprehensive Overview

This compound emerges as a compound of interest at the intersection of fluorine chemistry and aniline synthesis. Its structure, featuring a fluorine atom at the 5-position and an isopropyl group at the 2-position of the aniline ring, presents a unique combination of electronic and steric properties. The presence of both a halogen and an alkyl group on the aniline scaffold makes it a valuable intermediate for creating a variety of organic compounds.

Research into this specific molecule and its analogs is driven by the potential to create novel compounds with applications in various fields, particularly in the development of new agrochemicals and pharmaceuticals. epo.orggoogle.com The strategic placement of the fluoro and isopropyl groups can influence the biological activity and physical properties of the resulting molecules. For instance, 4-Fluoro-N-isopropylaniline, a related compound, is used as an intermediate in the synthesis of the herbicide Flufenacet. aarti-industries.com The study of this compound contributes to the broader understanding of how specific substitution patterns on the aniline ring affect the properties and applications of the resulting compounds.

Interactive Data Tables

Physical and Chemical Properties of Related Isomers

| Property | 4-Fluoro-N-isopropylaniline | 2-Fluoro-6-isopropylaniline | 2-Isopropylaniline (B1208494) |

| Molecular Formula | C9H12FN aksci.com | C9H12FN sigmaaldrich.com | C9H13N cymitquimica.com |

| Molecular Weight | 153.2 g/mol aksci.com | 153.2 g/mol sigmaaldrich.com | 135.21 g/mol cymitquimica.com |

| Physical State | Light brown clear liquid aksci.com | Yellow to Brown Liquid sigmaaldrich.com | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 214 °C chembk.com | Not Available | 93-113 °C (10 torr) guidechem.com |

| Flash Point | 83 °C chembk.com | Not Available | 95 °C guidechem.com |

| Density | 1.046 g/cm³ aksci.com | Not Available | 0.966 g/cm³ guidechem.com |

| Refractive Index | 1.528 aksci.com | Not Available | 1.548 (lit.) guidechem.com |

| CAS Number | 70441-63-3 chembk.com | 126476-48-0 sigmaaldrich.com | 643-28-7 cymitquimica.com |

Spectroscopic Data for this compound

A patent provides some spectroscopic information for this compound. epo.org

IR (thin film): 3480 (w), 3390 (w), 2962 (m), 2872 (w), 1622 (m), 1504 (s), 1431 (m) cm-1. epo.org

1H NMR (400 MHz, CDCl3) δ: 7.05 (dd, J = 8.5, 6.4 Hz, 1H). epo.org

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWXLYSGVCNXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 Fluoro 2 Isopropylaniline and Its Analogs

Direct Synthesis of 5-Fluoro-2-isopropylaniline

The direct synthesis of this compound from simple, unfunctionalized precursors in a single step is not a commonly reported or straightforward transformation in the chemical literature. The specific arrangement of the substituents—an amino group, a fluorine atom, and an isopropyl group—requires regiochemical control that is difficult to achieve in one pot.

A more plausible and documented approach involves a multi-step sequence starting from readily available materials. One logical pathway begins with 2-isopropylaniline (B1208494). Nitration of 2-isopropylaniline under controlled conditions, for instance using a mixture of nitric acid and sulfuric acid at low temperatures, can yield 2-isopropyl-5-nitroaniline. Subsequent reduction of the nitro group to an amine would form the corresponding diamine. The final step would involve the introduction of the fluorine atom, typically via a Sandmeyer-type reaction on the newly formed amino group. This sequence, while not a "direct" synthesis in the strictest sense, represents a practical route to the target compound.

Synthesis via Functionalization of Precursor Anilines

A significant portion of synthetic strategies for substituted anilines involves the stepwise functionalization of a pre-existing aniline (B41778) or aromatic scaffold. This allows for precise control over the placement of each substituent.

Halogenation and Amination Strategies for Aromatic Scaffolds

The formation of the core aniline structure often relies on robust amination and halogenation reactions.

Amination Reactions: The introduction of the amino group onto an aromatic ring is a cornerstone of aniline synthesis. Metal-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a powerful method for coupling aryl halides or triflates with ammonia (B1221849) or ammonia equivalents to form primary anilines. nih.govorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. rsc.org Copper-catalyzed systems also provide an effective means for the amination of aryl halides. organic-chemistry.org More advanced strategies include the redox-neutral ortho-C–H amination of pinacol (B44631) arylborates, which offers a different approach to forming the C-N bond. rsc.orgnih.gov

Halogenation Reactions: The introduction of a halogen, such as fluorine or bromine, onto an aniline derivative is a key step in building complexity. While electrophilic aromatic substitution is the classic method, modern transition metal-catalyzed C-H activation has enabled more direct and selective halogenations. For instance, palladium-catalyzed protocols have been developed for the meta-C–H bromination and chlorination of aniline derivatives, providing access to substitution patterns that are difficult to obtain through classical methods. nih.gov

Introduction of the Isopropyl Group onto Substituted Anilines

The installation of the isopropyl group onto an aniline ring is typically achieved through alkylation reactions.

Friedel-Crafts Alkylation: A well-established method is the Friedel-Crafts alkylation. This reaction involves treating an aniline with an isopropylating agent, such as isopropyl chloride or n-propyl chloride, in the presence of a Lewis acid catalyst like aluminum halide. google.comgoogleapis.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isopropyl carbocation is generated and attacks the electron-rich aniline ring. Under these conditions, n-propyl halides often rearrange to form the more stable secondary carbocation, leading primarily to isopropylation. googleapis.com

Zeolite-Catalyzed Alkylation: An alternative method involves the gas-phase alkylation of anilines with propylene (B89431) over a solid acid catalyst, such as an H-Y zeolite. This process can achieve high conversion rates of the starting aniline. For example, the reaction of 2-fluoroaniline (B146934) with propylene over an H-Y zeolite catalyst at elevated temperature and pressure resulted in a 71.2% conversion of the aniline. prepchem.com

Below is a table summarizing typical conditions for the isopropylation of anilines.

| Method | Aniline Substrate | Alkylating Agent | Catalyst | Conditions | Product | Conversion/Yield | Reference |

| Friedel-Crafts | m-toluidine | Isopropyl chloride | Aluminum halide | - | 3-Methyl-4-isopropylaniline | ~80% Conversion | google.com |

| Zeolite-Catalyzed | 2-Fluoroaniline | Propylene | H-Y Zeolite | 255 °C, 879 psig | 2-Fluoro-6-isopropylaniline | 71.2% Conversion | prepchem.com |

| Reductive Amination | 4-Fluoroaniline | Acetone | Sodium borohydride | Acetic acid, 10-20°C | N-isopropyl-4-fluoroaniline | Not specified | prepchem.com |

Advanced Synthetic Techniques for Fluorinated Aniline Derivatives

The unique properties imparted by the fluorine atom have driven the development of sophisticated methods for its introduction into aromatic systems, including anilines.

Electrophilic and Nucleophilic Fluorination Protocols

Both electrophilic and nucleophilic strategies are employed for the synthesis of fluoroanilines.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with a source of "F+". Commercially available reagents such as Selectfluor are widely used for this purpose. researchgate.net Selectfluor is an electrophilic fluorinating agent that is stable and relatively easy to handle. researchgate.net Other reagents, like fluoroxytrifluoromethane (CF₃OF), have also been used for the electrophilic ring fluorination of N-substituted anilines. google.com Furthermore, transition metal-catalyzed methods, such as palladium-catalyzed C-H fluorination using electrophilic fluorine sources, have emerged as powerful tools. beilstein-journals.org

Nucleophilic Fluorination: Nucleophilic fluorination is particularly important for radiolabeling with fluorine-18 (B77423) ([¹⁸F]). A notable method involves the conversion of anilines into stable N-arylsydnone intermediates. These precursors can then undergo a nucleophilic aromatic substitution (SₙAr) reaction with [¹⁸F]fluoride, without the need for transition-metal catalysts, to produce [¹⁸F]fluoroarenes. thieme-connect.comnih.govthieme-connect.com This method is attractive due to the stability of the sydnone (B8496669) precursors and their ability to activate the aryl ring for nucleophilic attack. thieme-connect.com Another significant advancement is the development of copper-mediated fluoro-deamination reactions, which function as a Sandmeyer-type fluorination of anilines. acs.org

The following table provides examples of fluorination protocols for aniline derivatives.

| Method | Substrate Type | Fluorinating Agent | Key Features | Reference |

| Electrophilic | N-Substituted Anilines | CF₃OF | Direct ring fluorination | google.com |

| Electrophilic | Arenes | Selectfluor | Commercially available, stable reagent | researchgate.net |

| Nucleophilic | Anilines (via N-arylsydnones) | [¹⁸F]Fluoride | Metal-free, applicable for PET imaging | thieme-connect.comnih.gov |

| Nucleophilic | Anilines | [¹⁸F]Fluoride (Cu-mediated) | Direct fluoro-deamination (Sandmeyer-type) | acs.org |

Metal-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Anilines

Transition metal catalysis has revolutionized the synthesis of complex molecules, and fluorinated anilines are no exception.

Palladium-catalyzed cross-coupling reactions are central to modern synthetic strategies. Methods have been developed for the coupling of fluoroalkylamines with aryl bromides and chlorides to form fluorinated anilines. nih.gov These reactions often require specific ligand and base combinations, such as the use of the weaker base potassium phenoxide (KOPh), to accommodate the properties of the fluorinated amine and prevent product degradation. nih.gov

Domino reactions, which involve a sequence of transformations in a single pot, offer an efficient route to highly functionalized products. A metal-free, four-step domino reaction starting from acyclic fluoro-nitrostyrenes has been reported for the straightforward synthesis of functionalized ortho-fluoroanilines. rsc.org This highlights a move towards more sustainable and atom-economical synthetic designs. The activation of C-F bonds in existing fluoroaromatics by transition metal complexes also provides a pathway for further functionalization. mdpi.com

Electrophotocatalytic Approaches for Aromatic C-H Bond Functionalization

The functionalization of aromatic C-H bonds represents a powerful strategy in synthetic chemistry for the direct introduction of new functional groups onto a pre-existing molecular scaffold. Electrophotocatalysis (EPC) has emerged as a potent method for achieving challenging oxidative transformations, including the functionalization of typically inert C-H bonds. nih.govresearchgate.net This technique combines electrochemical and photochemical energy to generate highly reactive catalytic species capable of promoting reactions that are otherwise difficult to achieve. nih.gov

A notable EPC system employs a trisaminocyclopropenium ion (TAC⁺) as an oxidative electrophotocatalyst. nih.gov In this process, the TAC⁺ cation is first oxidized at a low anodic potential to produce the radical dication TAC•²⁺. While this species is not a sufficiently strong oxidant on its own, upon photoexcitation, it becomes a powerful oxidant (TAC•²⁺*) capable of oxidizing even poorly reactive substrates through single-electron transfer (SET). nih.gov This generates a substrate radical cation, a highly reactive intermediate that can undergo various functionalization reactions. nih.gov

This methodology has been successfully applied to the vicinal dioxygenation of C-H bonds on the alkyl side chains of alkylarenes, using acetic acid as an oxygen source. nih.govresearchgate.net The reaction demonstrates broad functional group compatibility, tolerating substituents such as alkyl halides, acetoxy groups, imides, alcohols, and amino groups on the aromatic ring. nih.gov The presence of an amino group on the substrate was shown to be compatible with the reaction conditions, although it appeared to slow the reaction rate considerably. nih.gov The strategic choice of acid in the reaction medium can also allow for the selective synthesis of either di- or trioxygenated products. nih.govresearchgate.net

While direct electrophotocatalytic C-H functionalization on the aromatic ring of this compound itself is not explicitly detailed in the reviewed literature, the demonstrated compatibility of the TAC⁺ EPC system with amino-substituted arenes suggests its potential as a strategic approach for the functionalization of its analogs. nih.gov This method offers a pathway to introduce hydroxyl or acetoxy groups onto the isopropyl substituent or potentially other accessible C-H bonds, providing intermediates for further synthetic elaboration.

Table 1: Substrate Scope of Electrophotocatalytic Vicinal C-H Dioxygenation of Alkylarenes Data sourced from research on general electrophotocatalytic methods. nih.gov

| Substrate | Product(s) | Yield (%) |

| Ethylbenzene | 1-Phenyl-1,2-ethanediyl diacetate | 58 |

| Isopropylbenzene (Cumene) | 2-Phenylpropane-1,2-diyl diacetate | 72 |

| 1-Chloro-4-isopropylbenzene | 2-(4-Chlorophenyl)propane-1,2-diyl diacetate | 92 |

| n-Pentylbenzene | 1-Phenylpentane-1,2-diol | 68 |

| N-(4-isopropylbenzyl)-trifluoroacetamide | 2-(4-((Trifluoroacetyl)aminomethyl)phenyl)propane-1,2-diyl diacetate | 62 |

Derivatization Strategies for Analytical and Synthetic Applications

Amine Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

The quantitative and qualitative analysis of anilines, including this compound, often requires derivatization of the primary amino group to enhance detectability. researchgate.net Derivatization is a chemical modification process that converts the analyte into a new compound with properties more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net This typically involves attaching a tag to the amine that imparts strong UV absorbance or fluorescence, significantly improving detection sensitivity and selectivity. researchgate.netnih.gov

Derivatization can be performed either before the sample is injected into the chromatograph (pre-column) or after separation (post-column). researchgate.net Pre-column derivatization is common and involves reacting the analyte with a derivatizing agent in solution. A variety of reagents are available for targeting primary amines.

Common Derivatizing Agents for Primary Amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.gov This method is widely used for the analysis of amino acids and biogenic amines and is suitable for online, automated derivatization. nih.gov

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent forms stable, fluorescent derivatives with primary and secondary amines, making it a popular choice in amino acid analysis. researchgate.netnih.gov

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary amines to form phenylthiourea (B91264) derivatives that have strong UV absorbance, enabling sensitive detection by HPLC-UV. scribd.com

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of cyanide, NDA reacts with primary amines to form N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, which are highly fluorescent. nih.gov Strategies to improve the stability and fluorescence of these derivatives include the addition of β-cyclodextrin or the use of dimethyl sulfoxide (B87167) as a solvent. nih.gov

For spectroscopic analysis, derivatization can also alter the molecule's interaction with surfaces, which is relevant for techniques like Surface-Enhanced Raman Scattering (SERS). The SERS signals of aniline derivatives are influenced by the nature and position of substituents on the aromatic ring. scirp.org While not a derivatization in the traditional sense, the inherent substituents of this compound would themselves influence its SERS spectrum, and any chemical modification of the amine group would further alter the spectral signature. scirp.org

Table 2: Common Derivatizing Reagents for Amine Analysis via HPLC

| Reagent | Abbreviation | Detection Method | Advantages |

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction, suitable for automation nih.gov |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Fluorescence | High sensitivity, stable derivatives researchgate.net |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Stable derivatives, strong fluorescence researchgate.netnih.gov |

| Phenyl Isothiocyanate | PITC | UV-Visible | Good for UV detection, well-established method scribd.com |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Fluorescence | High sensitivity, forms CBI derivatives nih.gov |

Functional Group Transformations at the Aromatic Ring

Beyond modifying the amine group, the aromatic ring of this compound and its analogs can undergo various functional group transformations for synthetic purposes. These reactions leverage the existing substituents' electronic and steric influence to direct the introduction of new groups at specific positions. The amine group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The isopropyl group is a weak activating group and an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the bulky isopropyl group, governs the regioselectivity of electrophilic aromatic substitution reactions.

One advanced strategy for modifying the aromatic ring is through C-H activation, as discussed in section 2.3.3. Palladium-catalyzed C-H activation, often guided by a directing group, can create new carbon-carbon or carbon-heteroatom bonds at positions that might be inaccessible through classical electrophilic substitution. beilstein-journals.org For an aniline derivative, the amine group itself can act as a directing group to facilitate C-H activation at the ortho position. beilstein-journals.org

Another synthetic strategy involves the formation of diarylamines. For instance, anilines can react with electrophilic arenes, such as nitroarenes, under basic conditions to yield substituted nitrodiarylamines via vicarious nucleophilic substitution of hydrogen. acs.org This effectively joins the aniline nitrogen to another aromatic ring. More classical methods like the Buchwald-Hartwig amination could also be employed to couple this compound with aryl halides to form complex diarylamine structures, which are prevalent in medicinal chemistry and materials science. frontiersin.org

Furthermore, the amine group can be transformed to alter its electronic properties and open up different reaction pathways. For example, conversion of the amine to a sulfonamide changes it from a strong activating group to a deactivating, meta-directing group, which would completely change the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. acs.org

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 Isopropylaniline

Electronic and Steric Influences of the Fluoro and Isopropyl Substituents

The reactivity of the 5-fluoro-2-isopropylaniline molecule is fundamentally governed by the interplay of electronic and steric effects originating from its three distinct substituents on the benzene (B151609) ring: the amino (-NH2), the fluoro (-F), and the isopropyl (-CH(CH3)2) groups. These groups modify the electron density distribution within the aromatic ring and around the nitrogen atom, and they also present physical barriers to the approach of reagents.

The Inductive and Mesomeric Effects of Fluorine on Aniline (B41778) Reactivity

The fluorine atom, positioned meta to the amine group, exerts a significant influence on the molecule's electronic properties through two opposing effects: the inductive effect and the mesomeric effect.

Inductive Effect (-I): Due to its high electronegativity, fluorine has a powerful electron-withdrawing inductive effect (σI = 0.51) nih.gov. This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the amino group. This reduction in electron density deactivates the ring towards electrophilic attack and decreases the basicity and nucleophilicity of the nitrogen atom. nih.govchemistrysteps.com

Mesomeric Effect (+M): Conversely, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic pi (π) system, a phenomenon known as the mesomeric or resonance effect (σR = -0.34) nih.gov. This +M effect increases the electron density at the ortho and para positions relative to the fluorine atom.

Steric Hindrance of the Isopropyl Group in Aromatic Reactions

The isopropyl group, located at the C2 position (ortho to the amino group), is a bulky substituent that introduces significant steric hindrance. researchgate.netmdpi.com This steric bulk has profound consequences for the molecule's reactivity:

Inhibition of Ortho Substitution: In electrophilic aromatic substitution reactions, the size of the isopropyl group physically obstructs the approach of electrophiles to the adjacent C1 and C3 positions. stackexchange.comyoutube.com This steric shielding makes reactions at the ortho positions less favorable compared to less hindered sites on the ring. youtube.com

The Ortho Effect: The proximity of the isopropyl group to the amino group gives rise to the "ortho effect," which primarily impacts the reactivity of the amine itself. wikipedia.orgvedantu.com This effect is particularly pronounced in reactions involving the nitrogen atom, such as protonation, where the steric clash between the isopropyl group and the reactants or the resulting transition state can significantly slow down the reaction rate. wikipedia.orgdoubtnut.com

Quantitative Assessment of Substituent Effects on Reaction Kinetics (e.g., Ortho Effect)

The combined electronic and steric influences of substituents on reaction rates can be quantitatively assessed using linear free-energy relationships like the Hammett and Taft equations. wikipedia.orgutexas.edu

The Hammett equation (log(k/k₀) = σρ) is effective for quantifying the electronic effects of meta and para substituents. wikipedia.org The substituent constant (σ) measures the electronic-donating or -withdrawing ability of a group, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.

However, for ortho-substituted systems like this compound, the Taft equation provides a more accurate model by explicitly accounting for steric factors. wikipedia.orgdalalinstitute.com The Taft equation is expressed as:

log(kₛ/kCH₃) = ρσ + δEₛ wikipedia.org

Here, σ* represents the polar (inductive) substituent constant, Eₛ is the steric substituent constant, and ρ* and δ are the corresponding reaction sensitivity factors. wikipedia.orgdalalinstitute.com The Eₛ value for an isopropyl group is -0.47, indicating significant steric bulk. scribd.com

The Ortho Effect in anilines, caused by the ortho-isopropyl group, leads to a notable decrease in the basicity of the amino group. vedantu.combyjus.com When the sp²-hybridized nitrogen of the aniline protonates, it re-hybridizes to a non-planar sp³ geometry. This change brings the amino hydrogens into close proximity with the ortho-isopropyl group, creating steric strain that destabilizes the resulting conjugate acid and thus weakens the base. wikipedia.orgvedantu.comtestbook.com

| Substituent | Position | Hammett Constant (σ) | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) |

|---|---|---|---|---|

| -F | meta | +0.34 | N/A | -0.46 slideshare.net |

| -CH(CH₃)₂ | ortho | N/A | -0.19 scribd.com | -0.47 scribd.com |

| -NH₂ | N/A | -0.66 (para) | +0.62 | -0.61 slideshare.net |

Elucidation of Reaction Pathways and Mechanisms

The unique substitution pattern of this compound dictates specific pathways for its chemical transformations, particularly in electrophilic aromatic substitution and reactions involving the nucleophilic amine group.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for benzene derivatives. wikipedia.org The outcome for this compound is determined by the cumulative directing effects of its substituents.

Directing Effects:

-NH₂ (Amino): A powerful activating group and a strong ortho, para-director. chemistrysteps.comwikipedia.org It strongly activates positions C4 (para) and C1/C3 (ortho).

-CH(CH₃)₂ (Isopropyl): A weak activating group and an ortho, para-director. youtube.com It directs towards positions C1/C3 (ortho) and C5 (para).

Predicted Regioselectivity: The amino group is the most dominant activating group and therefore exerts the primary control over the position of substitution. It strongly activates the C4 (para) and C3 (ortho) positions. The isopropyl group also weakly activates the C3 position. The fluorine atom directs towards the C4 position. Therefore, the C3 and C4 positions are the most electronically favored.

However, steric hindrance from the bulky ortho-isopropyl group will significantly impede electrophilic attack at the C3 position. youtube.com The C4 position, being para to the strongly activating amino group and less sterically hindered, is the most probable site for electrophilic attack. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, with the rate-determining step being the initial attack by the electrophile which temporarily disrupts aromaticity. masterorganicchemistry.comlabxchange.org

| Position | Influence of -NH₂ (at C1) | Influence of -iPr (at C2) | Influence of -F (at C5) | Overall Likelihood of Attack |

|---|---|---|---|---|

| C3 | Activated (ortho) | Activated (ortho) | Meta | Unlikely (High Steric Hindrance) |

| C4 | Activated (para) | Meta | Activated (ortho) | Most Likely |

| C6 | Meta | Meta | Activated (ortho) | Unlikely (Less Activated) |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group allows it to function as a nucleophile in reactions such as alkylation and acylation. msu.edu However, its nucleophilicity is significantly modulated by the attached aromatic ring and its substituents.

Electronic Effects: Aniline is inherently a weaker nucleophile than aliphatic amines because the nitrogen's lone pair is delocalized into the benzene ring's π-system, making it less available to attack an electrophile. chemistrysteps.comucalgary.ca In this compound, the potent electron-withdrawing inductive effect of the fluorine atom further reduces the electron density on the nitrogen, diminishing its nucleophilic character. chemistrysteps.com

Steric Effects: The ortho-isopropyl group presents a substantial steric barrier, hindering the approach of electrophiles to the nitrogen atom. libretexts.org This steric inhibition is a key component of the ortho effect and significantly reduces the rate of reactions occurring directly at the amine functionality. wikipedia.org

Consequently, the nucleophilic reactivity of the amine group in this compound is expected to be considerably lower than that of unsubstituted aniline. While it can still undergo typical amine reactions, harsher conditions or longer reaction times may be required to overcome the combined deactivating electronic influence of the fluorine and the steric hindrance from the ortho-isopropyl group.

Oxidation Pathways of Anilines (e.g., Boyland-Sims Oxidation)

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. One of the classic transformations is the Boyland-Sims oxidation, which involves the reaction of an aniline with alkaline potassium persulfate to form ortho-hydroxyl anilines after a hydrolysis step. wikipedia.orgwikiwand.com

The generally accepted mechanism for the Boyland-Sims oxidation begins with a nucleophilic attack by the amine on a peroxide oxygen atom, forming an arylhydroxylamine-O-sulfonate intermediate. wikipedia.orgpwvas.org This zwitterionic intermediate then undergoes rearrangement to yield an ortho-aminoaryl sulfate (B86663), which upon hydrolysis, gives the final ortho-aminophenol product. wikipedia.orgpwvas.org While ortho-hydroxylation is the predominant outcome, small amounts of the para-isomer can also be formed. wikipedia.org

Computational studies have explored the energetics of this mechanism and have also considered alternative pathways, such as those involving a nitrenium ion intermediate, which is proposed to be generated by a two-electron oxidation of the aniline. pwvas.orgresearchgate.net The reaction of this nitrenium cation with a sulfate anion could then lead to the observed products. researchgate.net The reaction kinetics are typically first order in both the aniline and the persulfate. bg.ac.rs

For this compound, the substitution pattern is expected to significantly influence the outcome of the Boyland-Sims oxidation. The isopropyl group at the C2 position provides considerable steric hindrance, which would likely disfavor the formation of the 6-hydroxy product. The fluorine atom at the C5 position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack, but it is also an ortho-, para-director. Therefore, the most probable site for hydroxylation would be the C4 position (para to the isopropyl group and meta to the fluorine) or the C6 position (ortho to the amino group), with the C4 product likely being favored due to reduced steric hindrance.

Other oxidation pathways for anilines are also well-documented. Depending on the conditions, oxidation can lead to the formation of intermediates like nitrobenzene (B124822) and coupled products such as azobenzene (B91143) and 4,4'-diaminodiphenyl. nih.govresearchgate.net Heat-assisted persulfate oxidation, for instance, has been shown to proceed via a pseudo-first-order reaction model, with the degradation rate increasing with higher temperatures and persulfate concentrations. nih.gov

| Reaction | Reagents | General Product | Expected Major Product for this compound |

| Boyland-Sims Oxidation | 1. K₂S₂O₈, aq. alkali2. H₃O⁺ | ortho-Aminophenol | 2-Amino-4-fluoro-5-isopropylphenol |

| Persulfate Oxidation (Forced) | K₂S₂O₈, Heat | Mixture of coupled products, oxidized species | Oligomers, possibly azoxy or azobenzene derivatives |

Cyclization and Condensation Reactions in the Formation of Heterocycles

Anilines are cornerstone building blocks in the synthesis of N-heterocyclic compounds, most notably indoles and quinolines. This compound serves as a valuable precursor for creating substituted versions of these important scaffolds, which are prevalent in medicinal chemistry.

Quinoline (B57606) Synthesis: Several classic named reactions utilize anilines to construct the quinoline core.

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comiipseries.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Doebner-von Miller Reaction: This is a modification that uses α,β-unsaturated aldehydes or ketones, often generated in situ from aldehydes or ketones, to react with an aniline in the presence of a strong acid. iipseries.org

Combes Synthesis: This method involves the reaction of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline. iipseries.org

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a straightforward route to substituted quinolines. pharmaguideline.com

When using this compound in these reactions, the cyclization will occur onto the benzene ring. The bulky isopropyl group at the C2 position will direct the cyclization exclusively to the C6 position, leading to the formation of 8-isopropyl-5-fluoroquinoline derivatives.

Indole (B1671886) Synthesis: Anilines or their derivatives are also central to many indole syntheses.

Fischer Indole Synthesis: An arylhydrazine (which can be prepared from the corresponding aniline) is heated with an aldehyde or ketone in the presence of an acid catalyst. pharmaguideline.com

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. pharmaguideline.com

Larock Indole Synthesis: This palladium-catalyzed reaction involves the annulation of an o-haloaniline with an alkyne, providing a versatile route to polysubstituted indoles. acs.org

Ruthenium-Catalyzed Domino Synthesis: Indoles can be synthesized in an atom-efficient manner from anilines and epoxides, proceeding through a β-amino alcohol intermediate. chimia.ch

For this compound, these methods would yield indoles with a 4-fluoro-7-isopropyl substitution pattern.

| Heterocycle | General Reaction Name | Reactants with Aniline | Expected Product Core from this compound |

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidant | 5-Fluoro-8-isopropylquinoline |

| Quinoline | Doebner-von Miller | α,β-Unsaturated carbonyl, Acid | Substituted 5-Fluoro-8-isopropylquinoline |

| Quinoline | Combes Synthesis | 1,3-Dicarbonyl, Acid | Substituted 5-Fluoro-8-isopropylquinoline |

| Indole | Fischer Synthesis | (Requires conversion to hydrazine), Aldehyde/Ketone, Acid | Substituted 4-Fluoro-7-isopropylindole |

| Indole | Larock Synthesis | (Requires conversion to o-haloaniline), Alkyne, Pd catalyst | Substituted 4-Fluoro-7-isopropylindole |

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective methods for bond formation. This compound can participate as a key substrate in various transition metal-catalyzed and organocatalytic reactions.

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comnih.govwikipedia.orgmdpi-res.com While the aniline itself is a coupling partner in reactions like the Buchwald-Hartwig amination, its corresponding aryl halide derivative is essential for other key reactions like the Sonogashira coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component, coupling with a variety of aryl or heteroaryl halides to produce substituted diarylamines. The reaction typically employs a palladium catalyst with sterically hindered phosphine (B1218219) ligands and a strong base, such as sodium tert-butoxide. wikipedia.orgorganic-chemistry.org The development of various generations of ligands and precatalysts has expanded the scope of this reaction to include even challenging substrates like aryl chlorides. wikipedia.orgmatthey.com

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org To utilize this compound in this context, it would first need to be converted into an aryl halide, for example, 2-bromo-4-fluoro-1-isopropylaniline. This derivative could then be coupled with various terminal alkynes to generate 2-alkynyl-5-fluoro-1-isopropylanilines, which are versatile intermediates for further synthesis, such as the construction of substituted indoles. rsc.orgorganic-chemistry.org

| Reaction | Catalyst System (Typical) | Coupling Partners | Potential Product Structure |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | This compound + Aryl-X | N-Aryl-5-fluoro-2-isopropylaniline |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Aryl halide derived from the aniline + Terminal alkyne | Aryl-alkyne derivative |

Organocatalytic Applications in Asymmetric Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. Chiral primary and secondary amines are a prominent class of organocatalysts. rsc.org While this compound is not itself a catalyst, it can serve as a substrate in organocatalytic reactions to generate chiral products.

For instance, chiral phosphoric acids have been used to catalyze the direct asymmetric [3+2] annulation of aniline derivatives with other synthons to produce optically active heterocyclic structures, such as tetrahydroindoles. acs.org In such a reaction, the aniline acts as a nucleophile, and the chiral catalyst controls the facial selectivity of the attack, leading to high enantioselectivity. The specific substitution pattern of this compound would influence the reactivity and steric environment, potentially leading to the synthesis of novel, enantiopure fluorinated and isopropyl-substituted heterocyclic compounds.

Furthermore, the development of atroposelective N-acylation reactions, catalyzed by chiral organocatalysts like isothioureas, allows for the synthesis of axially chiral anilides. nih.gov A suitably substituted derivative of this compound could potentially be a substrate for such a transformation, yielding atropisomeric products with restricted rotation around the C-N bond. The field of asymmetric allylation of imines, often employing organocatalysts, is another area where aniline derivatives are used to generate chiral homoallylic amines, which are valuable synthetic intermediates. beilstein-journals.orgresearchgate.net

Role of Ionic Liquids as Solvents and Catalysts in Reactions

Ionic liquids (ILs) are salts with low melting points, often below 100 °C. austinpublishinggroup.com They are regarded as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov Their properties, such as polarity, viscosity, and miscibility, can be tuned by changing the cation-anion pair. austinpublishinggroup.commdpi.com

ILs can serve as effective media for reactions involving anilines. The solubility of aniline in various imidazolium-based ionic liquids has been studied, showing that ILs with bis(trifluoromethylsulfonyl)amide anions offer good miscibility. researchgate.net This enhanced solubility can be beneficial for various synthetic transformations. In transition metal-catalyzed reactions like the Buchwald-Hartwig amination or Sonogashira coupling, using an IL as the solvent can facilitate the reaction and, in many cases, allow for the recycling of the catalyst, which is often dissolved in the ionic liquid phase. eurekaselect.com

Moreover, functionalized ionic liquids can act as more than just solvents. youtube.com By incorporating acidic or basic moieties into the cation or anion, ILs can serve as recyclable catalysts. eurekaselect.com For example, a Brønsted acidic IL could catalyze the cyclization steps in quinoline synthesis, combining the roles of solvent and catalyst into a single, reusable component. nih.gov

| Ionic Liquid Cation (Example) | Ionic Liquid Anion (Example) | Key Properties | Potential Application with this compound |

| 1-Butyl-3-methylimidazolium ([Bmim]) | Hexafluorophosphate ([PF₆]) | Hydrophobic, High thermal stability | Solvent for cross-coupling, catalyst recycling |

| 1-Butyl-3-methylimidazolium ([Bmim]) | Tetrafluoroborate ([BF₄]) | Hydrophilic, Good solvent for Pd complexes | Solvent for Heck or Suzuki reactions |

| 1-Butyl-3-methylimidazolium ([Bmim]) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]) | Hydrophobic, High electrochemical stability | Excellent solvent for aniline solubility |

| 1-Propylsulfonic acid-3-methylimidazolium ([SO₃H-PMIm]) | Trifluoromethanesulfonate ([OTf]) | Brønsted acidic | Recyclable acid catalyst for condensation/cyclization |

Advanced Analytical Characterization for Structural and Electronic Elucidation

High-Resolution Spectroscopic Characterization

A complete high-resolution spectroscopic analysis is fundamental for confirming the identity and understanding the electronic environment of a molecule. However, specific experimental spectra for 5-Fluoro-2-isopropylaniline are not found in the public domain.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

¹H NMR: Experimental proton NMR data, which would identify the chemical shifts, coupling constants, and integration of the aromatic and isopropyl protons, is not available.

¹³C NMR: Published Carbon-13 NMR spectra are necessary to determine the chemical shifts of each unique carbon atom in the molecule, providing insight into the carbon skeleton and the electronic effects of the fluorine and isopropyl substituents. This data could not be located.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would offer crucial information regarding the electronic environment of the fluorine atom. Specific chemical shift and coupling constant data for this compound are absent from the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: An experimental IR spectrum is needed to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine group, C-H stretches of the aromatic ring and isopropyl group, C=C aromatic ring stretches, and the C-F stretch. This information is not publicly available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

An experimental mass spectrum is essential for confirming the molecular weight of this compound (153.20 g/mol ) through the identification of its molecular ion peak. Furthermore, the fragmentation pattern would provide valuable structural information by revealing how the molecule breaks apart. This data is not available in the public record.

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Vis Spectroscopy: Data from UV-Visible absorption spectroscopy would describe the electronic transitions within the molecule, indicating its chromophores and how the substituents affect the absorption maxima.

Fluorescence Spectroscopy: Emission spectra would characterize the fluorescence properties of the compound, including its quantum yield and Stokes shift. No published data for either of these techniques for this compound could be located.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published reports of a crystal structure determination for this compound.

Surface-Enhanced Spectroscopic Techniques

Techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) would offer insights into the molecule's interaction with metallic surfaces. Research applying these advanced techniques to this compound has not been published.

Application of Surface Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. The technique provides detailed vibrational information, offering insights into the molecule's orientation, adsorption mechanism, and interaction with the surface. The SERS spectrum of this compound can be predicted by analyzing the effects of its functional groups as studied on simpler aniline (B41778) derivatives.

The SERS spectrum of the parent molecule, aniline, is characterized by prominent peaks corresponding to the NH₂ wagging (approx. 996 cm⁻¹ on gold), C-N stretching (approx. 1234 cm⁻¹), and NH₂ scissoring (approx. 1602 cm⁻¹) modes. scirp.org The orientation of aniline on the metal surface is typically through the nitrogen atom's lone pair of electrons, forming a charge-transfer bond. researchgate.net

Influence of the Isopropyl Group: The presence of a bulky alkyl group at the ortho position, as seen in 2-isopropylaniline (B1208494), introduces significant steric hindrance. This hindrance can alter the molecule's ability to adsorb flat on the surface or to form an optimal charge-transfer bond through the amino group. Studies on 2-isopropylaniline have shown that the intensities of the NH₂ wagging and scissoring modes are diminished, while the aromatic ring's breathing mode becomes more pronounced. scirp.org This suggests that the isopropyl group forces a change in the molecule's orientation relative to the surface, potentially tilting the amino group away from the metal and enhancing the interaction of the π-system of the aromatic ring. scirp.orgresearchgate.net

Influence of the Fluoro Group: Halogen substituents, such as fluorine, have a strong electron-withdrawing effect, which influences the electronic properties of the aniline molecule and its interaction with the SERS substrate. In studies of 2-fluoroaniline (B146934), the electron-withdrawing nature of fluorine has been observed to shift the NH₂ wagging and scissoring modes to lower wavenumbers. scirp.org This effect can alter the charge distribution in the molecule and the strength of the N-metal bond.

For this compound, a combination of these steric and electronic effects is anticipated. The ortho-isopropyl group would likely dominate the adsorption geometry, causing a tilted orientation. The fluorine atom at the meta-position relative to the amino group would primarily exert an electronic influence, modifying the vibrational frequencies of the amino group and the aromatic ring.

The following table summarizes key SERS vibrational modes for aniline and related substituted derivatives, providing a basis for interpreting the spectrum of this compound.

| Vibrational Mode | Aniline (cm⁻¹) | 2-Isopropylaniline (cm⁻¹) | 2-Fluoroaniline (cm⁻¹) |

| NH₂ Wagging | ~996 | Diminished Intensity | ~989 (Attenuated) |

| Ring Breathing | ~1022 | Pronounced Intensity | - |

| C-N Stretching | ~1234 | - | - |

| NH₂ Scissoring | ~1602 | Diminished Intensity | ~1613 |

| Ring C-C Stretching | - | - | - |

| Note: Wavenumbers are approximate and can vary based on the SERS substrate and experimental conditions. Data compiled from research on gold colloid substrates. scirp.org |

Studies on Interfacial Phenomena and Surface Chemistry

The interfacial behavior and surface chemistry of a molecule are governed by its ability to adsorb onto surfaces and its interactions at phase boundaries (e.g., solid-liquid or air-water interfaces). For this compound, these properties are determined by the combination of the hydrophobic isopropyl group, the polar amino group, and the electronegative fluorine atom.

Adsorption on Solid Surfaces: The adsorption of aniline on metal surfaces has been shown to occur in at least two stable configurations: a horizontal orientation, where the molecule interacts via its π-electron system, and a vertical orientation, where it binds through a bond between the amino nitrogen and a surface metal atom. tue.nl The preferred configuration depends on surface coverage and the specific metal substrate.

The substituents on this compound would modify this behavior significantly.

Fluoro Group : As an electron-withdrawing group, the fluorine atom reduces the electron density of the aromatic ring and lowers the basicity (pKa) of the amino group. researchgate.netqorganica.com This decreased basicity weakens the ability of the nitrogen lone pair to donate into the surface, potentially affecting the strength of the N-metal bond in a vertical adsorption geometry.

Interfacial Behavior at Liquid Interfaces: At an air-water interface, aniline derivatives orient themselves to minimize free energy. The hydrophilic amino group tends to interact with the water phase, while the hydrophobic aromatic ring (made more so by the isopropyl group) orients away from it. The presence of a fluorine atom can further influence surface properties like surface tension and surface potential due to its polarity.

The table below summarizes the expected influence of each substituent on the surface and interfacial properties of the aniline framework.

| Property | Influence of Ortho-Isopropyl Group | Influence of Meta-Fluoro Group |

| Adsorption Geometry | Steric hindrance favors a tilted orientation, preventing flat adsorption. | Minor direct steric effect; primarily electronic influence. |

| Adsorption Strength (N-Metal) | May weaken bond due to steric hindrance around the amino group. | Weakens bond by reducing the basicity of the amino nitrogen. |

| Hydrophobicity | Significantly increases, favoring adsorption on nonpolar surfaces. | Slightly increases hydrophobicity of the ring. |

| Interfacial Orientation (Air-Water) | Drives orientation with the alkyl group away from the aqueous phase. | Contributes to the overall dipole moment at the interface. |

| Electronic Interaction | Weak electron-donating effect. | Strong electron-withdrawing effect, modifying surface potential. |

Applications of 5 Fluoro 2 Isopropylaniline in Synthetic Chemistry and Materials Science

Role as a Versatile Chemical Building Block in Organic Synthesis

5-Fluoro-2-isopropylaniline serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a fluorine atom and an isopropyl group on the aniline (B41778) backbone, imparts specific properties to the resulting compounds, making it a valuable tool for chemists in designing novel molecules with desired functionalities.

Precursor for the Synthesis of Diverse Fluorinated Heterocycles (e.g., Indoles, Quinolines, Pyridazinones)

The presence of the amine group and the ortho-isopropyl substituent in this compound makes it an ideal precursor for the construction of various fluorinated heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

While direct synthetic examples starting from this compound are not extensively detailed in readily available literature, established synthetic routes for analogous fluorinated anilines provide a strong basis for its application. For instance, the synthesis of fluorinated quinolines often involves the condensation of a fluoroaniline (B8554772) with a 1,3-dicarbonyl compound. Following this general principle, this compound could be reacted with appropriate dicarbonyl compounds to yield novel fluorinated and isopropyl-substituted quinolines.

Similarly, the Fischer indole (B1671886) synthesis, a cornerstone method for indole ring formation, utilizes an arylhydrazine and an aldehyde or ketone. This compound can be readily converted to its corresponding hydrazine (B178648) derivative, which can then participate in the Fischer synthesis to produce fluorinated indoles bearing an isopropyl group. These indoles are of significant interest due to the prevalence of the indole scaffold in biologically active molecules.

The synthesis of pyridazinones, another important class of nitrogen-containing heterocycles, often involves the reaction of a hydrazine with a γ-ketoacid or a related derivative. By transforming this compound into its hydrazine counterpart, it can be employed in the synthesis of novel fluorinated and isopropyl-substituted pyridazinones, potentially leading to compounds with unique pharmacological profiles.

Intermediate in the Preparation of Complex Functionalized Organic Compounds

Beyond its direct use in heterocycle synthesis, this compound functions as a key intermediate in multi-step synthetic sequences aimed at constructing complex organic molecules. Its amine functionality allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, which introduce new functional groups and build molecular complexity.

For example, the amine group can be acylated to form amides, which can then undergo further reactions. Diazotization of the amine group leads to the formation of a diazonium salt, a highly versatile intermediate that can be converted into a wide range of other functional groups, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer and related reactions. This versatility allows for the strategic introduction of different functionalities onto the aromatic ring, paving the way for the synthesis of highly substituted and complex molecules.

Reagent in the Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The nucleophilic nature of the amine group in this compound makes it a valuable reagent for the formation of carbon-nitrogen (C-N) bonds. It can participate in various coupling reactions, such as the Buchwald-Hartwig amination, where it reacts with aryl or vinyl halides or triflates in the presence of a palladium catalyst to form new C-N bonds. This reaction is a powerful tool for constructing complex amines and amides.

Furthermore, while less direct, this compound can be a precursor to organometallic reagents used in carbon-carbon (C-C) bond-forming reactions. For instance, the corresponding aryl halide derived from the diazonium salt of this compound can be used in various palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form new C-C bonds with a wide range of coupling partners. These reactions are fundamental in the construction of the carbon skeletons of complex organic molecules.

Contributions to Polymer Science and Advanced Materials

The incorporation of fluorine atoms into polymers is a well-established strategy to enhance their properties. This compound, as a fluorinated diamine monomer, plays a significant role in the synthesis of high-performance polymers, particularly polyimides.

Synthesis of Novel Fluorinated Polyimides and Related Polymer Architectures

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and desirable electrical properties. The synthesis of these polymers typically involves the polycondensation reaction between a dianhydride and a diamine. This compound can be utilized as a comonomer in the synthesis of fluorinated polyimides.

The general synthetic route involves the reaction of a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), with a mixture of diamines, which can include this compound and other aromatic diamines. This two-step process first forms a soluble poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. The incorporation of this compound into the polymer backbone introduces both fluorine and isopropyl groups, which significantly influence the final properties of the material.

Influence on Material Properties (e.g., Thermal Stability, Solubility, Optical Transparency, Dielectric Constant)

The introduction of this compound into the polyimide structure has a profound impact on several key material properties:

Thermal Stability: The presence of the strong carbon-fluorine bond generally enhances the thermal stability of the polymer. Fluorinated polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in high-temperature environments.

Solubility: The bulky isopropyl group and the fluorine atom can disrupt the close packing of polymer chains, leading to increased free volume. This disruption often improves the solubility of the polyimides in organic solvents, which is a significant advantage for processing and fabrication of films and coatings.

Optical Transparency: The introduction of fluorine can reduce intermolecular and intramolecular charge transfer interactions, which are responsible for the color of traditional polyimides. This leads to polymers with higher optical transparency and lower cutoff wavelengths, making them suitable for optical applications.

Dielectric Constant: The high electronegativity of fluorine and the increase in free volume contribute to a lower dielectric constant and dissipation factor. Materials with low dielectric constants are highly sought after in the microelectronics industry for use as interlayer dielectrics to reduce signal delay and crosstalk in integrated circuits.

The following table summarizes the typical effects of incorporating fluorinated diamines, such as this compound, on the properties of polyimides, based on general findings for fluorinated polyimides.

| Property | Influence of Fluorination and Isopropyl Group | Typical Values for Fluorinated Polyimides |

| Thermal Stability (Tg) | Increases due to C-F bond strength | 250-400 °C |

| Solubility | Improves due to disrupted chain packing | Soluble in common organic solvents |

| Optical Transparency | Increases due to reduced charge transfer | High transmittance in the visible region |

| Dielectric Constant | Decreases due to high electronegativity and increased free volume | 2.5 - 3.5 |

Development of Specialized Derivatizing Agents in Analytical Methodologies

The strategic functionalization of molecules to enhance their analytical detection is a cornerstone of modern chemical analysis. Derivatizing agents are crucial in this context, as they react with target analytes to yield new compounds with improved properties for separation and detection by techniques such as chromatography and spectroscopy. While a wide array of reagents has been developed for this purpose, the exploration of novel scaffolds for derivatizing agents continues to be an active area of research.

In principle, the chemical structure of this compound, featuring a reactive primary amine group on a substituted benzene (B151609) ring, presents possibilities for its development into a specialized derivatizing agent. The presence of the fluorine atom and the isopropyl group could impart unique chromatographic or mass spectrometric characteristics to its derivatives.

However, a comprehensive review of the scientific literature reveals a notable absence of specific research focused on the application of this compound as a precursor for specialized derivatizing agents in analytical methodologies. There are no detailed research findings or published data tables that document the synthesis, characterization, and application of derivatizing agents directly derived from this compound for analytical purposes.

The development of a new derivatizing agent typically involves several stages of research, including:

Synthesis and Characterization: The chemical modification of the parent molecule (in this case, this compound) to introduce a reactive functional group that can selectively target specific analytes. This would be followed by thorough characterization of the new derivatizing agent using spectroscopic and spectrometric techniques.

Reaction Optimization: A detailed study of the reaction conditions for the derivatization of target analytes, including solvent, temperature, time, and catalyst, to ensure high yield and reproducibility.

Analytical Method Development and Validation: The development of a complete analytical method using the new derivatizing agent, including sample preparation, derivatization, separation (e.g., by HPLC or GC), and detection (e.g., by UV-Vis, fluorescence, or mass spectrometry). The method would then need to be validated according to established guidelines to demonstrate its accuracy, precision, linearity, and sensitivity.

Application to Real-World Samples: The demonstration of the method's utility by applying it to the analysis of target analytes in complex matrices, such as biological fluids, environmental samples, or pharmaceutical formulations.

At present, such studies involving this compound have not been reported in the peer-reviewed scientific literature. Consequently, there are no established research findings or data to present in the form of tables regarding its use in the development of specialized derivatizing agents. The potential of this compound in this specific application remains a theoretical consideration that would require dedicated experimental investigation.

常见问题

Basic: What synthetic methodologies are recommended for preparing 5-Fluoro-2-isopropylaniline?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or catalytic coupling reactions. A common approach includes:

Halogenation : Introduce fluorine at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH .

Isopropylation : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isopropyl group to the 2-position of the aniline ring .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for higher purity (>98%) .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR.

Basic: How should researchers address solubility limitations in experimental workflows?

Methodological Answer:

this compound’s solubility depends on solvent polarity and temperature:

- Primary Solvents : DMSO or DMF for stock solutions (10 mM) at 25°C .

- Co-solvents : For aqueous systems, use ethanol:water (3:1 v/v) with sonication to enhance dissolution .

- Storage : Aliquot and store at -20°C under inert atmosphere to prevent oxidation .

Validation : Measure solubility via UV-Vis spectroscopy at λmax ~270 nm, referencing calibration curves.

Advanced: How can contradictory literature data on melting points or spectral profiles be resolved?

Methodological Answer:

Discrepancies in reported properties often arise from:

- Impurity Profiles : Compare HPLC purity data (e.g., >98% vs. 95%) across studies .

- Crystallinity : Perform DSC analysis to differentiate polymorphic forms affecting melting points.

- Structural Analogues : Cross-reference with related compounds (e.g., 5-Fluoro-2-methylaniline ) to validate spectral assignments.

Best Practice : Replicate experiments under standardized conditions (e.g., drying time, solvent removal) and publish full characterization data (e.g., , , NMR) .

Advanced: What computational strategies predict the electronic effects of the isopropyl substituent?

Methodological Answer:

The isopropyl group’s steric and electronic influence can be modeled via:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution at the amino group .

Hammett Parameters : Compare σ values of isopropyl (-0.15) versus methyl (-0.17) to quantify electron-donating effects .

Reactivity Studies : Perform kinetic assays (e.g., nitration) to correlate substituent effects with reaction rates.

Applications : Predict regioselectivity in electrophilic substitutions (e.g., bromination at the 4-position) .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd(OAc)/XPhos for coupling efficiency vs. traditional Pd(PPh) .

- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce side reactions.

- Workflow Design : Implement in-situ purification (e.g., catch-and-release resins) to minimize intermediate losses .

Data Analysis : Apply DoE (Design of Experiments) to identify critical factors (e.g., solvent ratio, reaction time).

Advanced: What analytical workflows validate bioactivity-related structural modifications?

Methodological Answer:

For derivatives (e.g., sulfonamide or carboxylate analogues):

LC-MS/MS : Quantify metabolic stability in microsomal assays .

X-ray Crystallography : Resolve 3D structures to correlate substituent orientation with receptor binding.

SAR Studies : Compare IC values against parent compound in enzyme inhibition assays .

Quality Control : Use orthogonal methods (e.g., IR for functional groups, elemental analysis for C/H/N ratios).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。